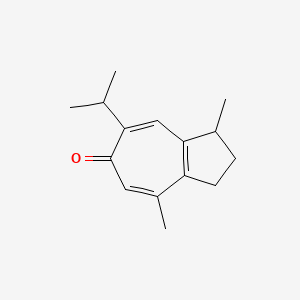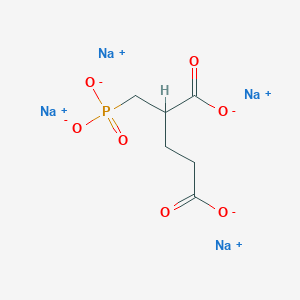
a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with various molecules, making them useful in a wide range of applications, including pharmaceuticals, food, and cosmetics.
Vorbereitungsmethoden
The synthesis of a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- involves the selective octylation of the hydroxyl groups on the cyclodextrin molecule. This can be achieved through various synthetic routes, including:
Direct Alkylation: This method involves the reaction of cyclodextrin with an octylating agent, such as octyl bromide, in the presence of a base like sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Stepwise Alkylation: In this approach, the hydroxyl groups are protected with a suitable protecting group, followed by selective deprotection and subsequent alkylation with octyl bromide. This method allows for greater control over the degree of substitution.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the octyl groups, where nucleophiles like thiols or amines replace the octyl groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- has a wide range of scientific research applications:
Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with various guest molecules, enhancing their solubility and stability.
Biology: The compound is employed in drug delivery systems to improve the bioavailability and controlled release of therapeutic agents.
Medicine: It is used in the formulation of pharmaceuticals to enhance the solubility and stability of poorly soluble drugs.
Industry: The compound finds applications in the food and cosmetic industries as a stabilizer and solubilizer for flavors, fragrances, and active ingredients.
Wirkmechanismus
The mechanism of action of a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule and its intended application.
Vergleich Mit ähnlichen Verbindungen
a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- can be compared with other modified cyclodextrins, such as:
Methylated Cyclodextrins: These compounds have methyl groups instead of octyl groups, resulting in different solubility and inclusion properties.
Hydroxypropyl Cyclodextrins: These derivatives have hydroxypropyl groups, which enhance their water solubility and reduce toxicity.
Sulfobutyl Ether Cyclodextrins: These compounds have sulfobutyl ether groups, providing improved solubility and reduced irritation in pharmaceutical applications.
The uniqueness of a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- lies in its specific substitution pattern, which imparts distinct physicochemical properties and makes it suitable for specialized applications.
Eigenschaften
IUPAC Name |
31,32,33,34,35,36,37,38,39,40,41,42-dodecaoctoxy-5,10,15,20,25,30-hexakis(octoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C180H348O30/c1-19-37-55-73-91-109-127-181-145-151-157-163(187-133-115-97-79-61-43-25-7)169(193-139-121-103-85-67-49-31-13)175(199-151)206-158-152(146-182-128-110-92-74-56-38-20-2)201-177(171(195-141-123-105-87-69-51-33-15)164(158)188-134-116-98-80-62-44-26-8)208-160-154(148-184-130-112-94-76-58-40-22-4)203-179(173(197-143-125-107-89-71-53-35-17)166(160)190-136-118-100-82-64-46-28-10)210-162-156(150-186-132-114-96-78-60-42-24-6)204-180(174(198-144-126-108-90-72-54-36-18)168(162)192-138-120-102-84-66-48-30-12)209-161-155(149-185-131-113-95-77-59-41-23-5)202-178(172(196-142-124-106-88-70-52-34-16)167(161)191-137-119-101-83-65-47-29-11)207-159-153(147-183-129-111-93-75-57-39-21-3)200-176(205-157)170(194-140-122-104-86-68-50-32-14)165(159)189-135-117-99-81-63-45-27-9/h151-180H,19-150H2,1-18H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPVMBYXMRFORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCCCCCCCC)OCCCCCCCC)OC4C(OC(C(C4OCCCCCCCC)OCCCCCCCC)OC5C(OC(C(C5OCCCCCCCC)OCCCCCCCC)OC6C(OC(C(C6OCCCCCCCC)OCCCCCCCC)OC7C(OC(O2)C(C7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C180H348O30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2993 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)


![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)

![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)





